3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole-pyrimidine core. The structure features a phenyl group at position 1, a keto group at position 4, and a propanoic acid side chain at position 5 (Fig. 1).
Properties
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUVJURZOSPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel cdk2 inhibitors.
Mode of Action
It is known that cdk2 inhibitors typically work by binding to the atp pocket of the cdk2 enzyme, preventing its interaction with atp and thus inhibiting its kinase activity.
Biochemical Analysis
Biochemical Properties
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular processes. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of key substrates, leading to altered cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical and cellular effects. At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve optimal efficacy without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may exhibit different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to reach target sites, influencing its overall efficacy and activity.
Biological Activity
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study focused on new derivatives demonstrated that compounds with similar structures exhibited significant anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR, indicating potent inhibitory activity against this critical target in cancer therapy .
The proposed mechanism of action for these compounds includes:
- Inhibition of EGFR : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), disrupting the signaling pathways that promote tumor growth and survival.
- Induction of Apoptosis : Flow cytometric analyses revealed that certain derivatives could induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
- Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer effects .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | EGFR inhibition, apoptosis induction |
| Compound 12b | HCT-116 | 19.56 | EGFR inhibition |
| Compound X | A549 | 0.016 | EGFR inhibition |
| Compound Y | HCT-116 | 0.236 | EGFR inhibition |
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of synthesized pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT-116 cells. The results indicated that structural modifications significantly influenced their activity, with certain substitutions leading to enhanced potency .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to the EGFR active site. This computational approach supports the experimental findings regarding their inhibitory potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications
1-Methyl vs. 1-Phenyl Substitution
- 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid (): Replacing the phenyl group with methyl reduces steric bulk and aromatic interactions. This may lower binding affinity to hydrophobic targets but improve solubility.
Side Chain Variations
Physicochemical Properties
*Estimated using fragment-based methods.
Antimicrobial Activity
The phenylpyrimidine core may synergize with the propanoic acid group for bacterial target engagement.
Antiproliferative Effects
Acetohydrazide derivatives (e.g., 5a–5e in ) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values ranging from 2–10 μM. The propanoic acid analogue’s polar side chain may reduce cell penetration compared to lipophilic hydrazides but could improve solubility for intravenous administration.
Enzyme Modulation
Compounds with pyrazolo[3,4-d]pyrimidine cores are known to inhibit kinases or dehydrogenases. The propanoic acid’s carboxylate group could chelate metal ions in enzyme active sites, a feature absent in ester or amide derivatives .
Key Research Findings
- Sodium Salt Derivatives (): Sodium salts of propanoic acid analogues improve aqueous solubility, facilitating formulation for in vivo studies.
- Peptide Conjugates (): Linking the core to amino acids (e.g., glycine, phenylalanine) enhances target specificity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions starting from 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Key steps include:
- Alkylation : Reflux with ethyl chloroacetate in dry acetone and anhydrous K₂CO₃ to form an ester intermediate (88% yield) .
- Hydrazide Formation : Refluxing the ester with hydrazine hydrate in ethanol (95% yield) .
- Peptide Coupling : Acid hydrazide intermediates react with amino acid esters (e.g., L-phenylalanine, glycine) under controlled conditions (0°C, triethylamine) to form peptide-linked derivatives (75–80% yields) .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. acetone), temperature (−10°C to reflux), and stoichiometry of hydrazine hydrate significantly impact purity and yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Analytical Workflow :
- IR Spectroscopy : Identifies carbonyl (C=O, 1674–1747 cm⁻¹) and NH/NH₂ groups (3300–3325 cm⁻¹) .
- ¹H-NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene/methyl groups (δ 2.6–4.8 ppm) .
- Mass Spectrometry : FAB-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound and its analogs?
- Findings :
- Anti-inflammatory/Neuroprotective Activity : Structural analogs like 3-(3′-hydroxyphenyl)propanoic acid exhibit in vitro anti-inflammatory and neuroprotective effects, suggesting potential for similar activity in this compound .
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit kinases and phosphodiesterases, making this compound a candidate for targeted enzyme studies .
- Experimental Design : Use assays such as LPS-induced inflammation models (for anti-inflammatory screening) and kinase inhibition profiling (e.g., BTK or EGFR) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve scalability and purity for pharmacological studies?
- Challenges : Low yields in peptide coupling steps (e.g., 75% for glycine derivatives) and side reactions during azide formation .
- Optimization Strategies :
- Catalysis : Use coupling agents like PyBOP or HATU to enhance amide bond formation efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for azide reactions to reduce byproducts .
- Table 1 : Comparison of Reaction Conditions and Yields
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ester Alkylation | Dry Acetone | K₂CO₃ | 88 | |
| Hydrazide Formation | Ethanol | None | 95 | |
| Peptide Coupling | Ethyl Acetate | Triethylamine | 75–80 |
Q. How do structural modifications (e.g., amino acid linkers) influence biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) Insights :
- Hydrophobic Linkers : Phenylalanine/leucine residues enhance membrane permeability and target binding (e.g., kinase active sites) .
- Flexible Linkers : Glycine spacers improve conformational adaptability for multi-domain protein interactions .
- Pharmacokinetic Profiling :
- In Vitro Stability : Assess metabolic stability in liver microsomes.
- LogP Measurement : Use HPLC to correlate hydrophobicity with cellular uptake .
Q. What mechanisms underlie contradictory data in enzyme inhibition assays for pyrazolo[3,4-d]pyrimidine derivatives?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : ATP concentration, pH, and buffer composition alter binding affinity .
- Protein Conformations : Compounds may selectively target active vs. inactive kinase states .
- Resolution Strategy :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., BTK) to identify binding modes .
- Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., BTK) or inflammatory targets (COX-2) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
